
(R,E)-3-((tert-Butyldimethylsilyl)oxy)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-oxo-N-((R)-1-phenylethyl)hept-6-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxo-N-[(1R)-1-phenylethyl]hept-6-enamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a diverse array of functional groups, including a silyl ether, a fluorophenyl group, a pyrimidine ring, and an amide linkage, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxo-N-[(1R)-1-phenylethyl]hept-6-enamide involves multiple steps, each requiring specific reagents and conditions. The key steps typically include:
Formation of the silyl ether: This step involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Construction of the pyrimidine ring: This can be achieved through a condensation reaction involving appropriate precursors like 4-fluorobenzaldehyde and a suitable amine.
Amide bond formation: The final step involves coupling the pyrimidine derivative with an amine to form the amide bond, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
(E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxo-N-[(1R)-1-phenylethyl]hept-6-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the silyl ether or the amide group using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of alcohols or amines
Substitution: Introduction of various nucleophiles into the aromatic ring
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxo-N-[(1R)-1-phenylethyl]hept-6-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diverse functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its target. This can lead to inhibition or activation of the target, resulting in the desired biological effect.
類似化合物との比較
Similar Compounds
- (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-chlorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxo-N-[(1R)-1-phenylethyl]hept-6-enamide
- (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-bromophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxo-N-[(1R)-1-phenylethyl]hept-6-enamide
Uniqueness
The unique combination of functional groups in (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxo-N-[(1R)-1-phenylethyl]hept-6-enamide allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications. The presence of the fluorophenyl group, in particular, can enhance its binding affinity and specificity for certain targets compared to similar compounds with different substituents.
特性
分子式 |
C36H49FN4O5SSi |
|---|---|
分子量 |
696.9 g/mol |
IUPAC名 |
(E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxo-N-[(1R)-1-phenylethyl]hept-6-enamide |
InChI |
InChI=1S/C36H49FN4O5SSi/c1-24(2)33-31(34(27-16-18-28(37)19-17-27)40-35(39-33)41(7)47(8,44)45)21-20-29(42)22-30(46-48(9,10)36(4,5)6)23-32(43)38-25(3)26-14-12-11-13-15-26/h11-21,24-25,30H,22-23H2,1-10H3,(H,38,43)/b21-20+/t25-,30-/m1/s1 |
InChIキー |
KQJATWGUNLIISH-LYPUAXMOSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C[C@@H](CC(=O)/C=C/C2=C(N=C(N=C2C(C)C)N(C)S(=O)(=O)C)C3=CC=C(C=C3)F)O[Si](C)(C)C(C)(C)C |
正規SMILES |
CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)NC(C)C2=CC=CC=C2)O[Si](C)(C)C(C)(C)C)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B11834038.png)
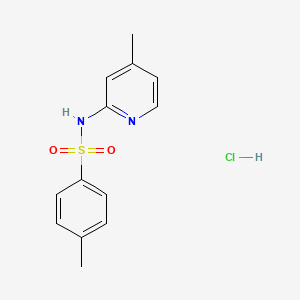
![2-[(2Z)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B11834054.png)
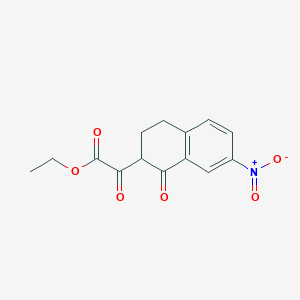



![Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B11834096.png)
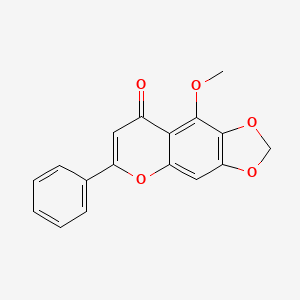
![2-(5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid](/img/structure/B11834104.png)
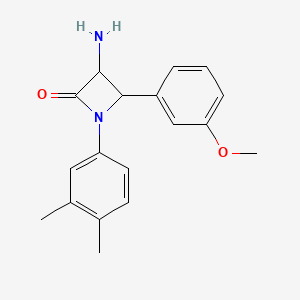
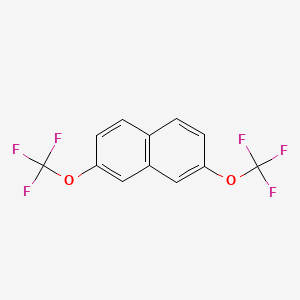
![2-[4-(Diethylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B11834107.png)
